molecular formula C19H16BrN3O2 B4896083 N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B4896083
M. Wt: 398.3 g/mol
InChI Key: VXYVVRFPCLGPSF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as BPTES, which is an acronym for its full chemical name. BPTES has been studied extensively for its ability to inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. In

Mechanism of Action

BPTES inhibits the activity of glutaminase by binding to its active site and blocking its catalytic activity. This leads to a reduction in the availability of glutamate, which in turn disrupts cancer cell metabolism. BPTES has been shown to be selective for cancer cells, as normal cells are able to use other metabolic pathways to produce energy.
Biochemical and Physiological Effects:
BPTES has been shown to have a significant impact on cancer cell metabolism, leading to a reduction in cell proliferation and increased cell death. BPTES has also been shown to have an effect on the immune system, with studies showing that it can enhance the activity of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments, including its ability to selectively target cancer cells and its potential for use in combination with other cancer therapies. However, BPTES also has some limitations, including its low solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BPTES, including the development of new synthesis methods to improve yield and purity, the exploration of new applications for BPTES beyond cancer treatment, and the development of new analogs of BPTES with improved properties. Additionally, further research is needed to fully understand the mechanism of action of BPTES and its impact on cancer cell metabolism.

Synthesis Methods

The synthesis of BPTES involves a series of chemical reactions that start with the reaction of 3-bromobenzylamine with 2-chloroacetyl chloride to form N-(3-bromobenzyl)-2-chloroacetamide. This intermediate is then reacted with 3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinecarboxylic acid to form BPTES. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer treatment. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism by converting glutamine into glutamate, which is then used to produce energy and other essential molecules. BPTES has been shown to inhibit the activity of glutaminase, thereby reducing the availability of glutamate and disrupting cancer cell metabolism. This makes BPTES a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c1-13-5-7-14(8-6-13)17-9-10-19(25)23(22-17)12-18(24)21-16-4-2-3-15(20)11-16/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYVVRFPCLGPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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